molecular formula C7H8ClNO2 B1427378 2-Chloro-5-(methoxymethoxy)pyridine CAS No. 877133-56-7

2-Chloro-5-(methoxymethoxy)pyridine

Cat. No. B1427378
M. Wt: 173.6 g/mol
InChI Key: MJZSYWVNPVRPDY-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

Sodium hydride (60% dispersion in oil, 1.83 g, 46.0 mmol) was suspended in anhydrous DMF (50 mL) at under N2 at room temperature with stirring. A solution of 2-chloro-5-hydroxy-pyridine (5.0 g, 38.2 mmol) in anhydrous DMF (20 mL) was added dropwise over 30 min. Stirring at room temperature was continued for 1.5 hours. Chloromethyl methylether (3.32 mL, 44.1 mmol) was next added neat over 20 min. Stirring was continued at room temperature for 12 hours. The mixture was partitioned between water and EtOAc. The organics were washed with brine, dried over Na2SO4, filtered and concentrated. The crude residue was chromatographed on silica gel, eluting with 20% EtOAc in Hexanes to provide the desired product as a clear oil (6.4 g, 96%). 1H NMR (400 MHz, CDCl3): δ 8.18 (s, 1H), 7.36 (d, J=8.6 Hz, 1H), 7.23 (d, J=8.6 Hz, 1H), 5.19 (s, 2H), 3.50 (s, 3H).
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.32 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[H-].[Na+].N#N.[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][N:7]=1.Cl[CH2:14][O:15][CH3:16]>CN(C=O)C>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:14][O:15][CH3:16])=[CH:8][N:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
3.32 mL
Type
reactant
Smiles
ClCOC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring at room temperature
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water and EtOAc
WASH
Type
WASH
Details
The organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 20% EtOAc in Hexanes

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.